molecular formula C8H16ClNO3 B2396181 2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride CAS No. 1909326-89-1

2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride

Cat. No.: B2396181
CAS No.: 1909326-89-1
M. Wt: 209.67
InChI Key: QCNVEDOSBLETKQ-UHFFFAOYSA-N
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Description

2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride (CAS: 1909326-89-1) is a piperidine-derived compound with the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol . Structurally, it consists of a piperidine ring substituted with a methoxy group at the 1-position and an acetic acid moiety at the 4-position, forming a hydrochloride salt. Its hydrochloride form enhances solubility, a common strategy for improving pharmacokinetic properties in pharmaceutical candidates .

Properties

IUPAC Name

2-(1-methoxypiperidin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-12-9-4-2-7(3-5-9)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNVEDOSBLETKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1CCC(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis: The target compound likely follows a nucleophilic aromatic substitution pathway, similar to compounds 9a–9d , where the piperidine nitrogen displaces a leaving group (e.g., fluorine) on a methoxy-substituted aryl halide.
  • Solubility: As a hydrochloride salt, the target compound is expected to exhibit higher aqueous solubility than neutral analogs like 9a–9d, similar to 2-(1H-imidazol-5-yl)acetic acid hydrochloride, which is explicitly noted as water-soluble .
Physicochemical Properties

Comparative data for selected compounds:

Property Target Compound 9b (4-Cyanophenyl) 2-(1H-Imidazol-5-yl)acetic Acid HCl
Molecular Weight (g/mol) 209.67 ~275 (estimated) 162.57
Melting Point Not reported Not reported 218–222°C
Solubility Likely high (HCl salt) Moderate (neutral form) High (water-soluble)
Functional Groups Methoxy, acetic acid Cyano, acetic acid Imidazole, acetic acid

Key Observations :

  • The absence of melting point data for the target compound contrasts with well-characterized analogs like 2-(1H-imidazol-5-yl)acetic acid hydrochloride , highlighting a gap in existing literature.

Biological Activity

2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

The compound features a piperidine ring with a methoxy group and an acetic acid moiety, which contributes to its unique biological properties. The molecular formula is C10_{10}H15_{15}ClN2_{2}O2_{2}.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, potentially making it useful in treating infections.
  • Antiviral Effects : There is ongoing investigation into its efficacy against viral infections, although detailed results are still emerging.
  • Neurological Applications : The compound is being explored for its potential therapeutic effects in neurological disorders, possibly due to its ability to interact with neurotransmitter systems.
  • Antitubercular Activity : Similar compounds have shown promise against Mycobacterium tuberculosis, indicating that this compound may also be effective in this regard .

The mechanism of action involves interactions with specific molecular targets within the body. The compound may modulate neurotransmitter levels or inhibit key enzymes involved in microbial metabolism, leading to its observed biological effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against certain pathogens
AntiviralPotential efficacy under investigation
NeurologicalPossible therapeutic effects
AntitubercularPromising results against M. tuberculosis

Case Study: Antimicrobial Activity

In a study assessing the compound's antimicrobial properties, it was found to inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Streptococcus pneumoniae16

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest moderate oral bioavailability, with ongoing studies aimed at optimizing its pharmacological profile .

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